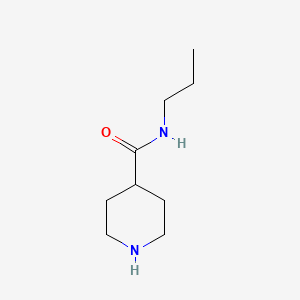

N-propylpiperidine-4-carboxamide

描述

属性

IUPAC Name |

N-propylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJIWUIQOQCGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585497 | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200267-73-8 | |

| Record name | N-Propyl-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200267-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Propylpiperidine 4 Carboxamide and Its Analogues

Established Synthetic Pathways to the N-propylpiperidine-4-carboxamide Core Structure

The construction of the this compound molecule relies on a sequence of robust and well-understood reactions. These established pathways ensure efficient access to the core piperidine (B6355638) structure, which is then further modified.

Nucleophilic Aromatic Substitution (NAS) serves as a powerful method for the synthesis of precursors to complex piperidine structures. scranton.edu While not always a direct route to the piperidine ring itself, NAS is instrumental in creating substituted aromatic intermediates that can be further elaborated. nih.gov The reaction typically requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) and must contain a good leaving group. scranton.edu

In the context of preparing precursors for piperidine-4-carboxamide analogues, NAS can be used to introduce nitrogen-based nucleophiles onto an aromatic ring. scranton.edu For instance, a common strategy involves the reaction of a halo-aromatic compound, activated by an electron-withdrawing group, with an amine. This approach, known as the SNAr mechanism, is fundamental in building the complex molecular frameworks that may later be converted into or attached to the piperidine scaffold. scranton.edu A general example is the coupling of an aniline (B41778) derivative with a nitro-activated chlorobenzene (B131634) to form a diphenylamine (B1679370) structure, which can be a key intermediate. scranton.edu

The formation of the carboxamide group is a critical step in the synthesis of this compound. This transformation is most commonly achieved by the coupling of a piperidine-4-carboxylic acid derivative with propylamine. The fundamental principle involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine. researchgate.net

A variety of coupling reagents are employed to facilitate this reaction, each with its own advantages. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The activated carboxylic acid forms a reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the desired amide. Other advanced coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized for their high efficiency and mild reaction conditions. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being commonly used to ensure the solubility of the reactants.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Solvent | Key Features |

|---|---|---|---|

| EDCI | HOBt | DMF, DCM | Forms water-soluble urea (B33335) byproduct, simplifying purification. |

| DCC | HOBt | DCM, THF | Forms insoluble dicyclohexylurea byproduct, removed by filtration. |

| HATU | - | DMF | High coupling efficiency, suitable for sterically hindered substrates. |

| Boc₂O | DMAP | Solvent-free | Involves in-situ generation of a mixed anhydride. researchgate.net |

The introduction of the propyl group onto the piperidine nitrogen is a key derivatization step. This N-alkylation is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as the nucleophile. The reaction is typically performed on a piperidine-4-carboxamide intermediate where the nitrogen is unprotected. researchgate.net

Common alkylating agents for this transformation are propyl halides, such as propyl bromide or propyl iodide. researchgate.net The reaction is carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, which prevents the formation of the unreactive piperidinium (B107235) salt. researchgate.net Bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) are often used in polar aprotic solvents such as acetonitrile (B52724) or DMF. researchgate.net To control for over-alkylation, the alkylating agent can be added slowly to the reaction mixture. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Propyl bromide | K₂CO₃ | DMF | Room Temp. | Standard conditions, suitable for many substrates. researchgate.net |

| Propyl iodide | NaH | DMF | 0 °C to Room Temp. | Stronger base, useful for less reactive systems. researchgate.net |

| Propyl bromide | N,N-Diisopropylethylamine | Acetonitrile | Room Temp. to 70 °C | Non-nucleophilic base prevents side reactions. researchgate.net |

Advanced Synthetic Approaches and Chemical Modifications for this compound Derivatives

Beyond the established routes, advanced synthetic methods are being developed to create more complex and functionally diverse derivatives. These approaches focus on controlling stereochemistry and improving the environmental footprint of the synthesis.

The development of stereoselective methods to synthesize chiral piperidines is of great importance, as the biological activity of piperidine-containing drugs often depends on their specific stereochemistry. acs.org A variety of strategies exist to produce enantiopure piperidine systems.

One major approach is chiral pool synthesis, which utilizes readily available enantiopure starting materials, such as amino acids. acs.orgwhiterose.ac.uk For example, L-lysine or L-glutamic acid can be converted through a series of reactions into chiral piperidine intermediates. whiterose.ac.uk Another powerful strategy involves asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer. mdpi.com For instance, the enantioselective cyanidation of amines using a chiral copper(II) catalyst can produce chiral aminonitriles that are then cyclized to form chiral piperidines. mdpi.com

Furthermore, diastereoselective reactions are used to control the relative stereochemistry of multiple chiral centers within the piperidine ring. This can be achieved through diastereoselective reductions or through cyclization reactions where existing stereocenters direct the formation of new ones. acs.orgwhiterose.ac.ukacs.org A modular approach using sequential, highly stereoselective decarboxylative functionalizations on a piperidine precursor has been shown to be effective for creating diverse, trisubstituted chiral piperidines. acs.orgacs.org

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact. scranton.edu This involves developing reactions that are more atom-economical, use less hazardous substances, and generate less waste. nih.gov

In the context of this compound synthesis, green approaches can be applied to several steps. For amide bond formation, one-pot procedures that avoid traditional coupling reagents are being developed. nih.gov These methods can generate the amide bond directly from the carboxylic acid and amine with minimal waste, sometimes in aqueous or even solvent-free conditions. researchgate.netnih.gov For example, the in-situ generation of thioesters in aqueous micellar media, which then react with an amine, offers a greener alternative to standard coupling protocols. nih.gov

Another area of application is in the synthesis of precursors. The replacement of traditional electrophilic aromatic substitution reactions, which often use harsh reagents and produce significant waste, with alternative pathways like nucleophilic aromatic substitution for hydrogen (NASH) is a key goal in green industrial chemistry. scranton.edu These advanced methods aim to create the necessary building blocks in a more efficient and environmentally benign manner.

Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of this compound analogues, facilitating high-throughput screening for drug discovery. nih.gov This methodology involves attaching a piperidine scaffold to a solid support, followed by a series of chemical transformations to introduce diversity, and finally, cleavage from the support to yield the desired products.

A common strategy employs a backbone-anchoring approach, where the piperidine ring is immobilized onto the solid support. This allows for subsequent modifications, such as the introduction of the N-propyl group and the formation of the carboxamide moiety. For instance, a piperidine-4-carboxylic acid derivative can be attached to a resin, followed by N-alkylation with propyl iodide and subsequent amidation with a diverse range of amines.

The choice of solid support and linker is critical for the success of SPS. Resins such as Wang or Rink amide resins are often employed, providing acid-labile linkers that allow for the mild cleavage of the final products. The efficiency of each synthetic step is paramount in SPS, as the purification of intermediates is not feasible. Therefore, reactions with high yields and selectivities are preferred.

The application of SPS has been successfully demonstrated in the generation of libraries of related heterocyclic compounds, such as piperazines. nih.govresearchgate.net For example, a 160-member library of piperazine-2-carboxamides was synthesized using a solid-phase approach, highlighting the potential of this technique for creating large and diverse compound collections. nih.gov While a specific library of N-propylpiperidine-4-carboxamides using this exact methodology is not extensively documented in the provided results, the principles are directly transferable.

Table 1: Key Considerations in Solid-Phase Synthesis of Piperidine-4-carboxamide Libraries

| Parameter | Description |

| Solid Support | Polystyrene resins (e.g., Wang, Rink amide) are commonly used, offering good swelling properties and chemical stability. |

| Linker | The choice of linker dictates the cleavage conditions. Acid-labile linkers are often preferred for their mild cleavage protocols. |

| Protecting Groups | Orthogonal protecting groups are essential to selectively deprotect and functionalize different positions of the piperidine scaffold. |

| Reaction Conditions | Reactions must be driven to completion to ensure high purity of the final products. Monitoring of reaction progress is crucial. |

| Cleavage | The final step involves the cleavage of the product from the solid support, typically using strong acids like trifluoroacetic acid (TFA). |

Cross-Coupling Reactions for Peripheral Functionalization of Piperidine-4-carboxamides

Cross-coupling reactions are indispensable tools for the peripheral functionalization of the piperidine-4-carboxamide scaffold, enabling the introduction of a wide array of substituents at various positions of the ring. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

These reactions typically involve the coupling of a functionalized piperidine derivative (e.g., a halopiperidine or a piperidine triflate) with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an amine (Buchwald-Hartwig amination). The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired outcome.

For instance, the functionalization of the piperidine ring at the C-4 position can be achieved by first introducing a leaving group, such as a bromine or iodine atom, at this position. This halogenated intermediate can then be subjected to various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. Similarly, functionalization at the nitrogen atom can be readily achieved through N-arylation or N-alkylation reactions.

The development of chiral ligands has enabled the asymmetric synthesis of piperidine derivatives, providing access to enantiomerically pure compounds with specific biological activities. rsc.org This is particularly important for drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Oxidative Amination Approaches in Piperidine Scaffold Construction

Oxidative amination represents an increasingly important strategy for the construction of the piperidine scaffold itself. These methods often involve the transformation of more readily available starting materials, such as cyclic alkenes or ketones, into the desired piperidine ring system.

One such approach involves the oxidative cleavage of a cyclic olefin followed by a double reductive amination. researchgate.net This strategy has been successfully employed for the stereocontrolled synthesis of functionalized piperidines. For example, the ozonolysis of a cyclopentene (B43876) derivative can generate a dialdehyde (B1249045) intermediate, which can then be cyclized in the presence of an amine, such as propylamine, and a reducing agent to form the corresponding N-propylpiperidine.

Another innovative approach is the oxidative amination of cyclopentenones to synthesize pyridones, which can be subsequently reduced to piperidones and further functionalized. nih.gov This method utilizes a one-pot reaction sequence involving in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and aromatization. nih.gov While this method leads to pyridones, subsequent reduction provides a viable route to piperidine derivatives.

These oxidative amination strategies offer several advantages, including the use of readily available starting materials and the ability to introduce diversity at various stages of the synthesis. The reactions are often carried out under mild conditions and can be scaled up for the production of larger quantities of material.

Synthetic Challenges and Optimization Strategies in this compound Production

The synthesis of this compound and its analogues is not without its challenges. Issues such as low yields, poor purity, and lack of stereocontrol can hinder the efficient production of these compounds. This section discusses some of these challenges and the strategies employed to overcome them.

Reaction Condition Optimization for Enhanced Yield and Purity

The optimization of reaction conditions is a critical aspect of any synthetic process, and the production of this compound is no exception. Factors such as temperature, solvent, catalyst loading, and reaction time can have a significant impact on the yield and purity of the final product. researchgate.netnumberanalytics.com

A systematic approach to optimization often involves screening a range of different conditions to identify the optimal set of parameters. researchgate.net For example, in a Suzuki coupling reaction to functionalize the piperidine ring, different palladium catalysts, ligands, bases, and solvents might be evaluated to maximize the yield of the desired product while minimizing the formation of byproducts.

The use of design of experiments (DoE) can be a powerful tool for optimizing multiple reaction parameters simultaneously. This statistical approach allows for the efficient exploration of the reaction space and the identification of interactions between different variables.

Table 2: Parameters for Optimization in this compound Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |

| Solvent | Can influence the solubility of reactants, the stability of intermediates, and the reaction rate. | Test a variety of solvents with different polarities and boiling points. |

| Catalyst | The choice of catalyst and its loading can dramatically affect the reaction rate and efficiency. | Screen different catalysts and optimize the catalyst loading to minimize cost and maximize yield. |

| Concentration | The concentration of reactants can impact the reaction rate and the formation of intermolecular side products. | Vary the concentration of reactants to find the optimal conditions for the desired transformation. |

Regioselectivity and Diastereoselectivity Control in Derivatization

Controlling regioselectivity and diastereoselectivity is a major challenge in the derivatization of the piperidine ring. The piperidine scaffold has multiple positions that can be functionalized, and achieving selectivity for a specific position can be difficult.

One strategy for controlling regioselectivity is the use of directing groups. nih.gov A directing group can be temporarily installed on the piperidine ring to direct a reagent to a specific position. For example, a bulky protecting group on the nitrogen atom can sterically hinder the C-2 and C-6 positions, favoring functionalization at the C-3 or C-4 positions.

The choice of catalyst can also play a crucial role in controlling regioselectivity and diastereoselectivity. nih.gov Chiral catalysts, in particular, can be used to induce stereoselectivity in reactions such as C-H functionalization, leading to the formation of a single enantiomer or diastereomer. nih.gov For instance, rhodium-catalyzed C-H functionalization has been used to selectively introduce substituents at the C-2, C-3, or C-4 positions of the piperidine ring with high levels of stereocontrol. nih.gov

The development of new catalysts and synthetic methods that allow for precise control over the regioselectivity and diastereoselectivity of piperidine functionalization is an active area of research. These advances will be crucial for the synthesis of complex this compound analogues with well-defined three-dimensional structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Propylpiperidine 4 Carboxamide Analogues

Systematic Exploration of Structural Variations on the N-propylpiperidine-4-carboxamide Scaffold

Systematic modification of the this compound core has been a key strategy in lead optimization. Researchers have explored how changes to each component of the scaffold influence its interaction with biological targets, leading to the discovery of compounds with enhanced potency and improved pharmacological profiles.

The piperidine (B6355638) ring is a common scaffold in pharmaceuticals, and its substitution pattern can significantly influence a compound's biological activity. ajchem-a.comnih.gov Studies on related piperidine-containing molecules have shown that the addition of small alkyl groups, such as a methyl group, at the 3 or 4-positions of the piperidine ring can enhance anticancer properties. ajchem-a.com The inherent basicity of the piperidine nitrogen is often essential for forming critical interactions with acidic residues, such as aspartic acid, in the catalytic site of target enzymes. researchgate.net Furthermore, in comparative studies, the piperidine ring has demonstrated higher potency in certain applications compared to other nitrogen-containing heterocycles like pyrrolidine and morpholine, suggesting its structural features are particularly favorable for specific biological targets. mdpi.com

The N-alkyl group, specifically the propyl group in the parent compound, plays a significant role in modulating the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. Research on related N-alkyl compounds has established a clear structure-activity relationship concerning the length of this alkyl chain. chemrxiv.org

Studies on N-alkylmorpholine and N-alkyl nitrobenzamide derivatives reveal that biological activity is highly dependent on chain length. chemrxiv.orgnih.gov

Short Chains : Compounds with short alkyl chains (fewer than five carbon atoms) are often inactive. chemrxiv.org

Optimal Length : A peak in bactericidal or antimycobacterial activity is frequently observed with intermediate to long alkyl chains. For instance, N-alkylmorpholine derivatives show the highest efficacy with chains ranging from n-dodecyl (C12) to n-hexadecyl (C16). chemrxiv.org Similarly, for a series of N-alkyl nitrobenzamides, derivatives with intermediate lipophilicity, such as those with C6 and C12 chains, exhibited the best activity profiles in certain assays. nih.gov

Long Chains : While increasing chain length enhances lipophilicity, excessively long chains can sometimes lead to a decrease in activity, indicating that an optimal balance of lipophilicity and solubility is required.

These findings suggest that modifying the N-propyl group on the piperidine-4-carboxamide scaffold by extending or branching the alkyl chain is a critical strategy for tuning biological efficacy.

Table 1: Influence of N-Alkyl Chain Length on Antibacterial/Antimycobacterial Activity in Related Heterocyclic Scaffolds| Scaffold | Alkyl Chain Length | Observed Biological Activity | Reference |

|---|---|---|---|

| N-Alkylmorpholine | < 5 carbons | Inactive against MRSA | chemrxiv.org |

| N-Alkylmorpholine | 12 to 16 carbons | Highest bactericidal effects against MRSA | chemrxiv.org |

| N-Alkyl Nitrobenzamide | 6 to 12 carbons | Best antitubercular activity | nih.gov |

The carboxamide group at the 4-position of the piperidine ring is a key functional group, often involved in hydrogen bonding with the biological target. Its modification is a common strategy for improving metabolic stability and potency. One approach involves bioisosteric replacement, where the carboxamide is substituted with a group that has similar physical and chemical properties. For example, replacing the carboxamide with a sulfonamide group, which is considered a bioisostere, has been explored to enhance stability against hydrolysis and enzymatic degradation. nih.gov However, in one study on piperidine-4-carboxamides as inhibitors of DNA gyrase, this particular modification resulted in a loss of activity. nih.gov

Another strategy is to sterically shield the amide bond to prevent enzymatic cleavage. The introduction of a methyl group at the α-carbon position relative to the carbonyl has been shown to slightly decrease activity in some cases but significantly improve in vitro plasma stability and oral bioavailability. nih.gov

Attaching heterocyclic or aromatic ring systems to the core scaffold is a powerful method for enhancing target affinity and specificity by allowing for additional binding interactions, such as pi-stacking and hydrophobic interactions. A prominent example is the development of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). nih.gov In this series, the benzimidazole (B57391) moiety is crucial for its high potency. nih.gov

Further SAR studies on related piperidine-4-carboxamide analogues have provided additional insights:

Substituted Phenyl Rings : Attaching a phenyl ring to the carboxamide nitrogen and modifying its substituents can drastically alter activity. In a series of anti-Mycobacterium agents, adding a trifluoromethyl group at the 4-position of the phenyl ring (e.g., 844-TFM) increased potency nearly tenfold compared to the unsubstituted parent compound. nih.gov Conversely, moving this group to the 3-position resulted in reduced potency. nih.gov

Oxadiazole Moieties : The introduction of a 1,2,4-oxadiazole ring connected to the piperidine at the 4-position has led to the discovery of novel antiproliferative agents that act as tubulin inhibitors. nih.gov

Benzoimidazolinone Moieties : The 4-(2-keto-1-benzoimidazolinyl)piperidine moiety is recognized as a privileged structure in medicinal chemistry and has been successfully incorporated into M1 allosteric agonists, demonstrating the utility of this heterocyclic system. nih.gov

Table 2: Effect of Aromatic and Heterocyclic Modifications on Biological Activity| Core Scaffold | Attached Moiety | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-4-carboxamide | 1H-benzimidazole | Potent PARP-1 inhibitor | nih.gov |

| Piperidine-4-carboxamide | 4-Trifluoromethylphenyl | Increased anti-Mycobacterium activity | nih.gov |

| Piperidine-4-carboxamide | 3-Trifluoromethylphenyl | Reduced anti-Mycobacterium activity | nih.gov |

| Piperidine | 4-(1,2,4-oxadiazol-5-yl) | Antiproliferative tubulin inhibitor | nih.gov |

| Piperidine | 4-(2-keto-1-benzoimidazolinyl) | M1 allosteric agonist | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structures of compounds with their biological activities. ijnrd.org This technique is particularly valuable for predicting the activity of newly designed analogues before their synthesis.

A significant QSAR study was conducted on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which are potent PARP inhibitors for cancer treatment. nih.gov In this study, a range of molecular descriptors (representing constitutional, topological, geometrical, electrostatic, and quantum-chemical properties) were calculated for the compounds. A genetic algorithm was then employed to select the most relevant descriptors that best predicted the biological activity. nih.govtandfonline.com

The resulting QSAR model was a multiple linear regression equation with high statistical significance, as indicated by several key parameters:

R² (Coefficient of determination) : An R² value of 0.935 indicated that the model could explain 93.5% of the variance in the observed biological activity. nih.gov

Q² (Cross-validated R²) : A leave-one-out cross-validation Q² of 0.894 demonstrated the model's strong internal predictive power. nih.gov

F-statistic : A high F-value of 53.481 further confirmed the statistical significance of the regression model. nih.gov

The model was rigorously validated using leave-one-out, leave-group-out, and external test set validations, confirming its robustness and ability to accurately predict the PARP inhibitory activity of new molecules within this chemical series. nih.gov Such validated QSAR models serve as powerful tools for guiding the design of new this compound analogues with potentially enhanced therapeutic properties. nih.gov

Table 3: Statistical Parameters of the QSAR Model for 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide Series nih.gov| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.935 | High goodness-of-fit; model explains 93.5% of activity variance. |

| Q² (LOO) | 0.894 | Strong internal predictive ability. |

| Q² (LGO) | 0.875 | Good predictive ability with grouped data. |

| F-statistic | 53.481 | The model is statistically significant. |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound-Derived Ligands

Pharmacophore modeling is a cornerstone of ligand-based drug design, an approach used when the three-dimensional structure of the biological target is not available. nih.govnih.gov A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov

For a series of this compound-derived ligands, a pharmacophore model can be developed based on the structures of known active and inactive compounds. nih.gov The process typically involves:

Training Set Selection : A diverse set of molecules with known biological activities against a specific target is compiled. researchgate.net

Conformational Analysis : The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment : Common chemical features present in the most active molecules are identified and spatially aligned to create a pharmacophore hypothesis. researchgate.net This hypothesis represents the ideal spatial arrangement of functional groups required for optimal binding.

Model Validation : The generated pharmacophore model is validated by its ability to distinguish active compounds from inactive ones, often using a separate test set of molecules. researchgate.net

Once a validated pharmacophore model is established for the this compound series, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This virtual screening process can rapidly identify new potential hit molecules with different core structures but the correct 3D arrangement of functional groups, accelerating the discovery of new lead compounds. nih.gov

Biological Activity and Molecular Mechanisms of Action of N Propylpiperidine 4 Carboxamide

The therapeutic potential of a chemical compound is intrinsically linked to its biological activity and the underlying molecular mechanisms through which it exerts its effects. For N-propylpiperidine-4-carboxamide and its derivatives, a growing body of research has begun to elucidate their interactions with various protein targets, revealing a complex pharmacological profile. This section will delve into the receptor binding and ligand-target interaction profiling of this class of compounds, with a specific focus on their activity at sigma receptors, G protein-coupled receptors (GPCRs), and opioid receptors.

Sigma (σ1 and σ2) Receptor Ligand Activity and Selectivity for Piperidine-4-carboxamides

Piperidine-4-carboxamide derivatives have been the subject of design, synthesis, and evaluation for their binding affinity and selectivity for σ1 and σ2 receptors. nih.gov In one study, a series of new piperidine-4-carboxamide derivatives with various substitutions on the amide nitrogen atom were synthesized and their affinity for both σ1 and σ2 receptors was assessed through radioligand binding assays. nih.gov The research aimed to understand the effects of substituting the N-benzylcarboxamide group with different cyclic or linear moieties on receptor affinity. nih.gov

The findings revealed that these modifications could significantly influence both affinity and selectivity. For instance, a tetrahydroquinoline derivative, which featured a 4-chlorobenzyl moiety attached to the piperidine (B6355638) nitrogen atom, demonstrated a very high affinity for the σ1 receptor with a Ki value of 3.7 nM. nih.gov Furthermore, this compound exhibited a remarkable selectivity ratio (Kiσ2/Kiσ1) of 351, indicating a strong preference for the σ1 receptor over the σ2 receptor. nih.gov This highlights the potential for developing highly selective σ1 ligands within the piperidine-4-carboxamide class. nih.gov

| Compound Type | Substitution | σ1 Affinity (Ki) | Selectivity (Kiσ2/Kiσ1) |

| Tetrahydroquinoline derivative of piperidine-4-carboxamide | 4-chlorobenzyl on piperidine nitrogen | 3.7 nM | 351 |

This table presents the binding affinity and selectivity of a specific piperidine-4-carboxamide derivative for sigma receptors. nih.gov

G Protein-Coupled Receptor (GPCR) Modulation by Piperidine-4-carboxamide Derivatives

The versatility of the piperidine-4-carboxamide scaffold extends to its interaction with a wide array of G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. Research has demonstrated that derivatives of piperidine-4-carboxamide can act as modulators of aminergic, muscarinic, and chemokine receptors, suggesting a broad therapeutic potential.

Aminergic GPCR Interactions (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT1A)

A specific derivative, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has been identified as a multitarget ligand of aminergic GPCRs. nih.gov This compound interacts with dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT2A and 5-HT7 receptors. nih.gov Molecular docking studies have shown that D2AAK4 establishes an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue within these receptors. nih.gov This interaction is a key feature of its binding to aminergic GPCRs. nih.gov The multitarget profile of D2AAK4 suggests its potential as an atypical antipsychotic. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Positive Allosteric Modulation (e.g., M1, M3, M5)

The selective activation of muscarinic acetylcholine receptors, particularly the M1 subtype, is a promising strategy for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.gov Positive allosteric modulators (PAMs) offer a means to achieve this selectivity. nih.gov While not a direct this compound, the development of pyridine-2-carboxamide derivatives as selective M1 PAMs provides insight into the potential of related scaffolds. nih.gov For instance, the compound PF-06767832, a pyridine (B92270) amide, has been identified as a high-quality M1 selective PAM. nih.gov Research in this area suggests that M1 activation can contribute to cholinergic liabilities, a finding that was previously attributed mainly to M2 and M3 receptor activation. nih.gov The stimulation of M1, M3, and M5 receptors typically leads to the activation of Gαq/11 subunits, which in turn stimulates phospholipase Cβ. nih.gov

Chemokine Receptor (CCR5) Antagonism and HIV-1 Entry Inhibition

A significant area of research for piperidine-4-carboxamide derivatives has been their role as CCR5 receptor antagonists, which are effective in inhibiting HIV-1 entry into host cells. nih.gov The CCR5 receptor is a crucial co-receptor for the entry of the most common strains of HIV-1. By blocking this receptor, these compounds can prevent the virus from infecting immune cells.

One notable derivative, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220), has demonstrated high CCR5 binding affinity with an IC50 of 3.5 nM. nih.gov This compound also showed potent inhibition of HIV-1 envelope-mediated membrane fusion (IC50 = 0.42 nM) and strong inhibition of the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells (mean EC50 = 1.1 nM). nih.gov The development of such potent antagonists has been achieved by introducing polar groups to improve metabolic stability while maintaining high inhibitory activity. nih.gov Another study reported the discovery of a novel series of potent CCR5 antagonists by replacing a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group, with one compound showing an EC50 of 0.59 nM against HIV-1 replication. nih.gov

| Compound | Target | Binding Affinity (IC50) | Antiviral Activity (EC50) |

| TAK-220 | CCR5 | 3.5 nM | 1.1 nM (mean, vs. HIV-1 clinical isolates) |

| Compound 11f | CCR5 | Not specified | 0.59 nM (vs. CCR5-using HIV-1) |

This table summarizes the in vitro activity of selected piperidine-4-carboxamide derivatives as CCR5 antagonists and HIV-1 inhibitors. nih.govnih.gov

Opioid Receptor (µ) Agonism by Piperidine-4-carboxamide Derivatives

The piperidine scaffold is a well-known feature in many opioid receptor ligands. Research into 4-substituted piperidines has revealed compounds with a balanced affinity for both the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov Some of these analogues have shown improved potency at the MOR compared to morphine and exhibit a partial agonist profile at this receptor. nih.gov The development of ligands that are MOR agonists and DOR antagonists is of particular interest, as this profile may reduce the negative side effects commonly associated with selective MOR agonists, such as the development of dependence and tolerance. nih.gov Fentanyl, a potent synthetic opioid, is a phenylpiperidine derivative that acts primarily on µ-receptors. painphysicianjournal.com The structural similarities between these clinically used opioids and the piperidine-4-carboxamide scaffold suggest the potential for developing novel opioid receptor modulators within this chemical class.

Other Receptor Interactions (e.g., 5-HT2A, Histamine (B1213489) H3)

The piperidine scaffold is a common feature in ligands targeting G protein-coupled receptors (GPCRs). Analogs and derivatives of this compound have been assessed for their binding affinity to several of these receptors, including serotonin and histamine receptors.

5-HT2A Receptor: Derivatives of this compound have been investigated for their interaction with the serotonin 5-HT2A receptor. For example, the compound N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which contains the piperidine-4-carboxamide core, is a multitarget ligand with a recognized affinity for the 5-HT2A receptor, among others. Functional assays in cell lines expressing the human 5-HT2A receptor are used to evaluate the efficacy of such compounds as potential agonists or antagonists.

Histamine H3 Receptor: The N-propylpiperidine moiety is also found in antagonists of the histamine H3 receptor. The H3 receptor, primarily located in the central nervous system, acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. Studies on novel, non-imidazole H3 receptor antagonists have explored compounds where a propyl or butyl chain is linked to a polar group and a piperidine or piperazine (B1678402) ring. These structurally related compounds have demonstrated high binding affinities for the H3 receptor, with pKi values reported in the range of 7.56 to 8.68. This suggests that the N-propylpiperidine scaffold is a viable component for designing ligands that interact with the histamine H3 receptor.

Enzyme Inhibition and Modulation Studies

The this compound structure has been identified as a key component in the development of inhibitors for several medically relevant enzymes.

The piperidine-4-carboxamide framework is a feature of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a therapeutic target for inflammatory diseases because it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Research into carboxylic acid derivatives at the 4-position of piperidine has shown significant inhibitory activity. nih.gov A closely related analog, an N,N-diethylamide derivative, demonstrated potent inhibition of both human sEH (HsEH) and murine sEH (MsEH). nih.gov The inhibitory potency of this related compound is detailed in the table below.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| N,N-diethylpiperidine-4-carboxamide Derivative (A1) | Human sEH (HsEH) | 2.2 | nih.gov |

| Murine sEH (MsEH) | 0.53 | nih.gov |

Other related compounds, such as 2-(piperidin-4-yl)acetamides, have also been identified as low nanomolar inhibitors of murine sEH, although they were less potent against the human enzyme. mdpi.com

Based on available scientific literature, there are no direct studies investigating the inhibitory or modulatory effects of this compound on the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

A derivative of this compound has been identified as a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a target in cancer therapy. nih.govnih.gov Specifically, the benzimidazole (B57391) derivative 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) has demonstrated excellent potency against the PARP-1 enzyme and in whole-cell assays. nih.gov The inhibitory constants for this compound are provided in the following table.

| Compound | Parameter | Value (nM) | Reference |

|---|---|---|---|

| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) | PARP-1 Enzyme Potency (Ki) | 8 | nih.gov |

| Whole Cell Potency (EC50) | 3 | nih.gov |

Ion Channel Modulation

Research has identified the piperidine carboxamide (PIPC) class of compounds as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) ion channel. nih.govpnas.org TRPA1 is a nonselective cation channel that functions as a sensor for irritants and is a therapeutic target for conditions such as pain and itch. nih.govnih.gov

Studies have shown that PIPCs bind to a hydrophobic site located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments of the TRPA1 channel. nih.gov This binding activates the channel, inducing a robust influx of calcium ions. pnas.org One of the most potent agonists identified in this class, designated PIPC1, exhibited an EC50 of 6.5 nM for human TRPA1. pnas.orgthieme-connect.comthieme-connect.com This demonstrates that the piperidine carboxamide structure is a key pharmacophore for the noncovalent activation and modulation of this important ion channel. nih.gov

Cellular and Molecular Pathway Interventions

Induction of Apoptosis and Antiproliferative Effects in Cancer Cell Lines

The piperidine carboxamide scaffold is a recurring motif in the development of novel anticancer agents, with various derivatives demonstrating significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines. While direct studies on this compound are limited, research on closely related analogues provides insight into the potential mechanisms of this chemical class.

Derivatives of piperidine have been shown to induce apoptosis and inhibit cell growth through various cellular mechanisms. For instance, the piperidine nitroxide TEMPOL has shown greater efficacy in inhibiting the growth of neoplastic cell lines compared to non-neoplastic ones. researchgate.net Detailed studies indicated that TEMPOL can induce irreversible cell damage, leading to an apoptotic mode of cell death, characterized by a biphasic effect on the cell cycle and DNA fragmentation. researchgate.net Similarly, piperine (B192125), a natural compound containing a piperidine ring, has been reported to have antiproliferative effects through the induction of apoptotic cell death and cell cycle arrest in ovarian and rectal cancer cells. nih.gov

More complex carboxamide derivatives have also been synthesized and evaluated, showing potent cytotoxic effects. A study on N-substituted 1H-indole-2-carboxamides revealed significant and selective inhibition of cell proliferation against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Another series of compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as inhibitors of tubulin, a crucial component of the cell cytoskeleton, leading to antiproliferative activity in the DU-145 prostate cancer cell line. nih.gov The antiproliferative effects of these compounds are often linked to their ability to interfere with critical cellular processes. One study exploring the anticancer properties of a compound related to this compound found that it effectively inhibited the proliferation of several cancer cell lines, suggesting a mechanism that involves interfering with cellular replication.

Table 1: Antiproliferative Activity of Selected Carboxamide Derivatives This table is generated based on data from multiple sources and showcases the activity of related compounds, not this compound directly.

| Compound Class | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| N-substituted indole-2-carboxamides | K-562 (Leukemia) | Potent Cytotoxicity | 0.33 µM (Compound 12) | nih.gov |

| N-substituted indole-2-carboxamides | HCT-116 (Colon) | Significant Activity | 1.01 µM (Compound 10) | nih.gov |

| N-substituted indole-2-carboxamides | MCF-7 (Breast) | Moderate Cytotoxicity | Not specified | nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | Potent Antiproliferative | 120 nM (Optimized lead) | nih.gov |

Modulation of Neurotransmitter Systems and Synaptic Function

This compound and its analogues are being investigated for their potential to interact with and modulate various neurotransmitter systems within the central nervous system. The piperidine carboxamide structure is a versatile scaffold that has been explored for its binding affinity to key receptors and transporters involved in neural signaling.

Preliminary evaluations have suggested that this compound may have an affinity for serotonin (5-HT) receptors. These receptors are critical targets for medications used in the treatment of psychiatric conditions like mood disorders. Furthermore, due to its interactions with aminergic G protein-coupled receptors (GPCRs), the compound has been considered for potential applications in treating conditions such as schizophrenia. In vivo animal studies have supported this potential, showing that the compound could lessen hyperactivity induced by amphetamines, a model often used to screen for antipsychotic activity.

Research into more complex derivatives, such as 4-benzylpiperidine (B145979) carboxamides, has provided a deeper understanding of how this chemical class can influence monoamine neurotransmitter systems. nih.gov Structure-activity relationship studies have revealed that modifications to the compound's structure, such as the length of a carbon linker, can dramatically alter its selectivity for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.gov For example, certain 4-benzylpiperidine carboxamides with a two-carbon linker showed a higher degree of inhibition on DAT compared to those with a three-carbon linker, effectively converting them from selective serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). nih.gov This modulation of transporter activity can have profound effects on synaptic function, as demonstrated by the ability of a DAT-inhibiting compound to restore dopamine D2 receptor (D2R) endocytosis. nih.gov The natural alkaloid Coniine, which is (S)-2-propylpiperidine, acts as a neurotoxin by binding to and blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to respiratory paralysis. wikipedia.org

Table 2: Investigated Neuromodulatory Targets for Piperidine Carboxamide Derivatives This table summarizes potential and confirmed molecular targets for the broader class of piperidine carboxamides.

| Target System | Specific Target | Potential Therapeutic Application | Source |

|---|---|---|---|

| Serotonergic System | Serotonin (5-HT) Receptors | Mood Disorders | |

| Aminergic System | G Protein-Coupled Receptors | Schizophrenia | |

| Monoamine Transporters | SERT, NET, DAT | Depression | nih.gov |

| Dopaminergic System | Dopamine D2 Receptor (D2R) | Not specified | nih.gov |

| Cholinergic System | Nicotinic Acetylcholine Receptor | Not applicable (Toxicity) | wikipedia.org |

Anti-angiogenic Activity in Neovascularization Models

Derivatives of this compound have demonstrated notable anti-angiogenic properties, suggesting a potential role in targeting pathological neovascularization, which is a key process in tumor growth and certain ocular diseases. nih.govnih.gov Angiogenesis is the formation of new blood vessels from pre-existing ones.

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit angiogenesis in a chick chorioallantoic membrane (CAM) model. nih.govnih.gov This in vivo assay showed that these compounds could efficiently block the formation of new blood vessels. nih.govnih.gov The study suggested that the potency of these compounds could be determined by the presence of different electron-donating and withdrawing groups on the phenyl ring of the side chain, indicating that these derivatives could act as anticancer agents by exerting anti-angiogenic effects. nih.govresearchgate.net

In a separate line of research, a novel small molecule inhibitor of the profilin1-actin interaction, identified as compound C74, was studied for its anti-angiogenic activity in ocular models. nih.gov This compound was shown to inhibit the migration, proliferation, and angiogenic activity of microvascular endothelial cells in vitro. nih.gov Furthermore, it was effective in diminishing sub-retinal neovascularization in a mouse model of laser-injury induced choroidal neovascularization (CNV), which mimics aspects of wet age-related macular degeneration. nih.gov These findings highlight the potential of this class of compounds to inhibit key processes in aberrant blood vessel growth. nih.gov

Table 3: Summary of Anti-Angiogenic Studies on Piperidine Carboxamide Derivatives This table outlines the models and key findings from anti-angiogenic research on related compounds.

| Compound Type | Model System | Key Findings | Source |

|---|---|---|---|

| N-(...)-piperidine-4-carboxamide derivatives | Chick Chorioallantoic Membrane (CAM) | Efficiently blocked the formation of blood vessels in vivo. | nih.govnih.gov |

| Small molecule inhibitor of Pfn1-actin (C74) | Human Microvascular Endothelial Cells (in vitro) | Inhibited cell migration, proliferation, and angiogenic activity. | nih.gov |

| Small molecule inhibitor of Pfn1-actin (C74) | Mouse Model of Choroidal Neovascularization (in vivo) | Diminished sub-retinal neovascularization. | nih.gov |

DNA Cleavage and DNA Binding Activities

The ability of piperidine carboxamide derivatives to interact with and damage DNA is a significant aspect of their mechanism of action, particularly in the context of their anticancer effects. DNA is a primary target for many chemotherapeutic agents, and compounds that can bind to or cleave DNA can disrupt cellular replication and induce cell death. researchgate.net

Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated that these compounds possess DNA cleavage capabilities. nih.govnih.gov When incubated with calf thymus DNA, these piperidine analogues exhibited differential migration and band intensities in gel electrophoresis assays, indicating DNA binding and cleavage. nih.govnih.gov Certain derivatives within this series showed significant DNA cleavage activity, which correlated with their anti-angiogenic properties, suggesting a dual mechanism of anticancer action. nih.govresearchgate.net

The concept of the piperidine carboxamide moiety as part of a DNA-interacting structure is further supported by research on DNA-threading bis(9-aminoacridine-4-carboxamides). nih.gov These complex molecules, which incorporate ethylpiperidino and N-methylpiperidin-4-yl sidechains, were shown to act as bisintercalators, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This strong interaction with DNA is linked to their cytotoxic effects on human leukaemic cells. nih.gov Similarly, studies on 3-chloropiperidines showed that these compounds could efficiently react with DNA, causing nicking, linearization, and fragmentation of a supercoiled plasmid, in some cases more effectively than the established anticancer agent chlorambucil. researchgate.net The ability of this compound to bind to DNA has been suggested as a mechanism for its interference with cellular replication processes.

Table 4: DNA Interaction and Cleavage Activity of Piperidine Derivatives This table details the experimental evidence for the DNA-modifying capabilities of related compounds.

| Compound Type | DNA Type | Method | Observed Effect | Source |

|---|---|---|---|---|

| N-(...)-piperidine-4-carboxamide derivatives | Calf Thymus DNA | Gel Electrophoresis | Differential migration and band intensities, indicating binding/cleavage. | nih.govnih.gov |

| 3-Chloropiperidines | pBR322 Plasmid DNA | Agarose Gel Electrophoresis | Nicking, linearization, and fragmentation of supercoiled DNA. | researchgate.net |

| bis(9-aminoacridine-4-carboxamides) | Supercoiled DNA | Not specified | Acted as DNA bisintercalators. | nih.gov |

Therapeutic Potential and Preclinical Investigation of N Propylpiperidine 4 Carboxamide Based Compounds

Applications in Central Nervous System (CNS) Disorders

Derivatives of N-propylpiperidine-4-carboxamide have shown considerable promise in preclinical models for a variety of CNS disorders, attributed to their ability to modulate key neurological pathways.

Antipsychotic Activity and Potential for Schizophrenia Treatment

Schizophrenia is a complex neuropsychiatric disorder for which the development of novel, effective treatments remains a critical need. Piperidine (B6355638) derivatives, including those related to the this compound structure, have been a focus of research for their potential as antipsychotic agents. These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov

Research has shown that the modification of the piperidine ring and its substituents can significantly influence the antipsychotic activity. nih.gov While many piperidine-based compounds have been synthesized and evaluated, some have progressed to clinical trials, indicating the therapeutic promise of this chemical class. nih.gov The strategy of molecular hybridization has been employed to optimize the activity of piperidine derivatives at dopamine D2 and serotonin 5-HT2A receptors, crucial targets for antipsychotic drugs. nih.gov For instance, the optimized compound 9f demonstrated potent antagonistic activity at both D2 and 5-HT2A receptors, along with good metabolic stability and the ability to penetrate the blood-brain barrier in preclinical models. nih.gov

Anxiolytic and Memory-Enhancing Effects

The investigation of this compound derivatives has extended to their potential as anxiolytics and cognitive enhancers. Certain derivatives have shown the ability to modulate the GABAergic system, a key player in the regulation of anxiety. scirp.org For example, derivatives of 4-hydroxyphenyl acetic acid (4-HPAA), which shares structural similarities with components of the this compound scaffold, have been synthesized and evaluated for their anxiolytic effects. scirp.org

In preclinical studies using animal models of anxiety, such as the Elevated Plus-Maze (EPM) and Zero Maze (EZM) tests, derivatives like Isopropyl-4-hydroxy-[phenyl] acetate (B1210297) (IHPA) and Isopropyl-4-hydroxy-[phenyl] acetate (MPAA) demonstrated significant anxiolytic activity. scirp.org Molecular docking studies have suggested that these compounds may interact effectively with the GABA_A receptor, providing a potential mechanism for their anxiolytic properties. scirp.org

Anticonvulsant Properties

A significant body of research points to the anticonvulsant potential of compounds containing the piperidine-4-carboxamide moiety. Preclinical screening using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests have identified several active compounds.

For instance, a series of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides demonstrated potent anticonvulsant activities. core.ac.uk Notably, compound 4c from this series showed a significant protective index, suggesting a favorable safety margin. core.ac.uk Another study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also revealed anticonvulsant activity in the MES test. mdpi.com Furthermore, the design of hybrid molecules merging structural features of known anticonvulsants has led to the discovery of potent and broad-spectrum anticonvulsant agents. mdpi.com

| Compound/Derivative Class | Test Model | Result | Reference |

| N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides | MES and PTZ tests | Potent anticonvulsant activities, with compound 4c showing a high protective index. | core.ac.uk |

| 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MES test | Weak to significant anticonvulsant activity, with compound 6 providing 100% protection in the initial screen. | mdpi.com |

| Phenylglycinamide Derivatives | MES and 6 Hz seizure models | Robust in vivo antiseizure activity. Compounds 53 and 60 showed significant efficacy. | mdpi.com |

| Thiazolidin-4-one substituted thiazoles | MES and scPTZ methods | Varying degrees of antiepileptic potency. PTT6 was identified as the most active derivative. | biointerfaceresearch.com |

| Triazolopyrimidine Derivatives | MES and PTZ-induced seizure models | Most derivatives showed anticonvulsive activity. Compound 6d was found to be the most potent. | nih.gov |

Management of Neuropathic Pain

Neuropathic pain represents a significant therapeutic challenge, and research into this compound derivatives has revealed their potential in this area. These compounds often target receptors and channels known to be involved in pain signaling. Preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) model, are instrumental in evaluating the efficacy of these potential new analgesics. nih.gov

Medications like gabapentin (B195806) and pregabalin, which are established treatments for neuropathic pain, work by modulating hyperactive neurons. mdpi.com Studies have shown that various piperidine derivatives can exert analgesic effects in preclinical models of neuropathic pain. mdpi.comnih.gov The development of these compounds is a key area of focus in the search for more effective treatments for chronic pain states. dovepress.com

Antidepressant Potential

The this compound scaffold is also being explored for its antidepressant potential. The serotonergic system, particularly the 5-HT1A receptor, is a key target for antidepressant drugs. semanticscholar.org Several studies have investigated piperidine and carboxamide derivatives for their ability to interact with serotonin receptors and transporters. nih.govnih.gov

For example, arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and shown to have a good antidepressant activity profile in the forced swimming test (FST) animal model. nih.gov Another study on novel piperidine derivatives demonstrated that their antidepressant-like effects are mediated by both the monoaminergic and opioidergic systems. anadolu.edu.tr Specifically, the effects of compounds 2c and 2e were linked to the serotonergic system, while compounds 2d and 2f appeared to act through the catecholaminergic system. anadolu.edu.tr

Oncological Applications and Anticancer Efficacy

In addition to their effects on the central nervous system, this compound-based compounds have demonstrated significant potential in the field of oncology. Their anticancer efficacy is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP).

The development of PARP inhibitors has been a major advancement in cancer therapy, particularly for cancers with mutations in the BRCA1 and BRCA2 genes. d-nb.inforesearchgate.net Several PARP inhibitors are now approved for clinical use. nih.govmdpi.com

A notable example of a potent PARP inhibitor based on the this compound scaffold is 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) . This compound has demonstrated high potency against the PARP-1 enzyme and in whole-cell assays. nih.gov Preclinical studies have shown its efficacy in combination with chemotherapy agents like temozolomide (B1682018) and cisplatin (B142131) in melanoma and breast cancer models, respectively. nih.gov

Furthermore, various carboxamide derivatives have been explored for their anticancer properties. nih.gov For instance, a series of N-substituted 1H-indole-2-carboxamides exhibited significant and selective cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer. nih.gov Similarly, novel piperazine (B1678402) derivatives of vindoline, which incorporate a carboxamide linkage, have shown promising antiproliferative effects against a panel of human tumor cell lines. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide) | B16F10 murine melanoma, MX-1 breast xenograft | Potent PARP-1 inhibitor with in vivo efficacy in combination with chemotherapy. | nih.gov |

| N-substituted 1H-indole-2-carboxamides | HCT-116 (colon), MCF-7 (breast), K-562 (leukemia) | Selective inhibition of cancer cell proliferation with favorable IC50 values. | nih.gov |

| Vindoline–piperazine conjugates | NCI60 human tumor cell lines | Significant antiproliferative effects, with some derivatives showing low micromolar growth inhibition. | mdpi.com |

| Benzimidazole (B57391) carboxamide derivatives | MDA-MB-436, CAPAN-1 | Potent PARP-1 and PARP-2 inhibition with cytotoxic effects against cancer cell lines. | nih.gov |

General Anticancer and Anti-proliferative Activity against Various Cancer Cell Lines

The this compound scaffold is a key feature in a variety of compounds that have demonstrated significant anticancer and anti-proliferative activities across a range of cancer cell lines. These compounds often act through multiple mechanisms, targeting key proteins involved in cancer cell growth and survival.

One area of investigation involves the development of piperine-carboximidamide hybrids. nih.gov A series of these hybrids, VIa-k, were synthesized and evaluated for their ability to inhibit cancer cell growth by targeting EGFR, BRAF, and CDK2. nih.gov Several of these compounds, including VIc, VIf, VIg, VIi, and VIk, showed potent antiproliferative activity. nih.gov Notably, compounds VIf and VIk were strong inhibitors of BRAFV600E and demonstrated significant antiproliferative effects against four different cancer cell lines. nih.gov Compound VIk, in particular, was a powerful inhibitor of CDK2. nih.gov

Another study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, identifying them as a new class of agents that inhibit tubulin. nih.gov Through optimization of the compound's structure, a derivative was developed with a high potency of 120 nM in an antiproliferative assay. nih.gov This class of compounds was confirmed to act as tubulin inhibitors, which was supported by biochemical assays and the observation of an increased number of mitotic cells in a leukemia cell line after treatment. nih.gov

Furthermore, research into indole-aryl-amide derivatives has also yielded promising results. mdpi.com Several of these synthesized compounds exhibited good activity against a panel of tumor cell lines, with the exception of IGROV1. mdpi.com For example, compound 2 was active against MCF7 and PC3 cancer cells, while compound 4 showed activity against HT29, HeLa, and MCF7 cell lines. mdpi.com Compound 5 was effective against HT29, PC3, and J6 cancer cell lines. mdpi.com

The versatility of the piperidine scaffold is further highlighted in a study on highly functionalized piperidines. researchgate.net These compounds were evaluated for their ability to scavenge free radicals and inhibit cancer cell proliferation. The study found that all the tested piperidines were cytotoxic to the cancer cell lines studied, with piperidine 19 being the most potent radical scavenger. researchgate.net

Additionally, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been synthesized and evaluated for their antitumor activity. One such compound proved to be a potent and orally bioavailable inhibitor of PKB, significantly impacting human tumor xenografts in animal models at well-tolerated doses. researchgate.net

Below is a table summarizing the antiproliferative activity of selected this compound-based compounds against various cancer cell lines.

| Compound/Series | Target Cancer Cell Lines | Key Findings |

| Piperine-carboximidamide hybrids (VIa-k) | Four human cancer cell lines | Hybrids VIc, VIf, VIg, VIi, and VIk showed the highest antiproliferative activity. VIf and VIk were potent BRAFV600E inhibitors. VIk was a potent anti-CDK2 agent. nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 prostate cancer cell line | A new class of tubulin inhibitors with antiproliferative activity. Optimized compound showed 120 nM potency. nih.gov |

| Indole-aryl-amide derivatives | HT29, HeLa, IGROV-1, MCF7, PC-3, Jurkat J6 | Compounds 2, 5, and 7 showed low micromolar activity for κ-OR. Compounds 2, 4, and 5 were active against multiple cancer cell lines. mdpi.com |

| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | All tested compounds were cytotoxic to the studied cancer cell lines. Piperidine 19 was the most potent DPPH radical scavenger. researchgate.net |

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Human tumor xenografts | A potent and orally bioavailable inhibitor of PKB, showing significant antitumor activity in nude mice. researchgate.net |

Inhibition of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.comnih.gov The this compound scaffold has been incorporated into compounds designed to inhibit this process, primarily by targeting key signaling pathways involved in blood vessel formation.

One approach has focused on the design of pyridinyl-thiazolyl carboxamide derivatives as angiogenesis inhibitors. researchgate.net A structure-activity relationship (SAR) study led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (compound 3k). researchgate.net This compound demonstrated effects comparable or superior to the known angiogenesis inhibitor Vandetanib in suppressing the colony formation and migration of human umbilical vein endothelial cells (HUVECs). researchgate.net Furthermore, compound 3k was effective in inhibiting VEGF-induced angiogenesis in both the aortic ring spreading model and the chick embryo chorioallantoic membrane (CAM) model. researchgate.net In vivo studies showed that compound 3k significantly inhibited tumor growth, and mechanistic investigations confirmed that its effects were primarily mediated through angiogenesis signaling pathways. researchgate.net

Another avenue of research involves targeting the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), which are central to the angiogenic process. oaepublish.com While direct data on this compound is limited in this specific context, structural analogs have shown antiangiogenic effects by inhibiting VEGF signaling in cancer cells. vulcanchem.com The carboxamide group within this scaffold is thought to enhance binding to key proteins involved in these pathways. vulcanchem.com

The development of anti-angiogenic therapies is an attractive strategy for cancer treatment because it targets the tumor's essential supply line for nutrients and oxygen. nih.gov By inhibiting the formation of new blood vessels, the growth of tumors can be halted. oaepublish.com

The table below summarizes the anti-angiogenic activity of a key this compound-based compound.

| Compound | Model System | Key Findings |

| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) | HUVECs, aortic ring spreading model, CAM model, mouse xenograft tumor model | Showed similar or better effects compared to Vandetanib in suppressing HUVEC colony formation and migration. Inhibited VEGF-induced angiogenesis and strongly blocked tumor growth in vivo. researchgate.net |

Antiviral Activity against Human Pathogens (e.g., HIV-1, RSV, HCV)

Derivatives of this compound have demonstrated promising antiviral activity against a range of human pathogens, including Human Immunodeficiency Virus-1 (HIV-1), Respiratory Syncytial Virus (RSV), and Hepatitis C Virus (HCV).

In the context of HIV-1 , piperidinylpyrimidine derivatives have been evaluated for their ability to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR). nih.gov Certain derivatives were found to inhibit the activation of HIV-1 LTR-directed gene expression. nih.gov Structure-activity relationship studies revealed that a piperonyloyl group on the piperidine nitrogen and lipophilic substitution on the pyrimidine ring were important for this inhibitory activity. nih.gov Some of these compounds also inhibited HIV-1 LTR transactivation induced by the viral protein Tat. nih.gov Another study reported on a proteolysis-resistant peptide, pepRF1, which acts as a CXCR4 antagonist and shows potent anti-HIV-1 activity with a 50% inhibitory concentration of 1.5 nM. nih.gov

For Respiratory Syncytial Virus (RSV) , a major cause of lower respiratory tract infections, several inhibitors have been investigated. One study identified K142, a compound that significantly reduces virus penetration into cells and the formation of syncytia. researchgate.net While it showed potent in vitro activity, its in vivo efficacy was limited, suggesting a need for improved bioavailability. researchgate.net Another compound, DZ7487, was identified as a potent inhibitor of RSV replication both in vitro and in vivo. nih.gov It targets the viral L protein polymerase and was found to be well-tolerated in animal models. nih.gov Additionally, triazole-1 has been shown to inhibit RSV replication by targeting the viral transcription process. nih.gov

In the fight against Hepatitis C Virus (HCV) , a 4-aminopiperidine (B84694) scaffold was identified as a potent inhibitor of the assembly and release of infectious HCV particles. nih.gov The initial hit compound from a high-throughput screen, compound 1, demonstrated efficacy in the HCV cell culture system and acted synergistically with approved direct-acting antivirals. nih.gov Subsequent optimization of this scaffold led to derivatives with improved potency, reduced toxicity, and better metabolic properties. nih.gov Natural compounds have also been explored for their anti-HCV potential, with some flavonoids showing inhibitory activity. scienceopen.com

The following table summarizes the antiviral activities of selected compounds based on or related to the this compound scaffold.

| Pathogen | Compound/Scaffold | Mechanism of Action | Key Findings |

| HIV-1 | Piperidinylpyrimidine derivatives | Inhibition of HIV-1 LTR activation | Some derivatives inhibited PMA-induced and Tat-induced HIV-1 LTR activation. nih.gov |

| HIV-1 | pepRF1 | CXCR4 antagonist, prevents viral entry | Potent anti-HIV-1 activity (IC50 = 1.5 nM), effective against T20-resistant strains. nih.gov |

| RSV | K142 | Inhibition of virus penetration and syncytia formation | Significant in vitro activity, but weak in vivo antiviral effect. researchgate.net |

| RSV | DZ7487 | Inhibition of L protein polymerase | Potent inhibitor of RSV replication in vitro and in vivo. nih.gov |

| RSV | Triazole-1 | Inhibition of RSV transcription | Dose-dependent inhibition of RSV transcription. nih.gov |

| HCV | 4-aminopiperidine scaffold | Inhibition of viral assembly and release | Compound 1 inhibited HCV assembly and showed synergy with other antivirals. Optimized derivatives had improved properties. nih.gov |

Anti-inflammatory Potential

The this compound scaffold and its derivatives have shown potential as anti-inflammatory agents. Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of significant interest for treating a variety of diseases.

Research into diarylidene-N-methyl-4-piperidones (DANMP) and related compounds has demonstrated their anti-inflammatory properties. nih.gov These compounds were synthesized as potential alternatives to curcumin, a natural compound with known antioxidant and anti-inflammatory effects but with poor bioavailability. nih.gov A subset of the synthesized DANMP derivatives showed significantly improved aqueous solubility compared to curcumin. nih.gov In vitro assessments in inflamed cells revealed that these compounds reduced the levels of inflammatory markers and nitric oxide (NO) production to an extent similar to or better than curcumin, without adversely affecting cell viability. nih.gov

The anti-inflammatory effects of these compounds are linked to their ability to modulate key inflammatory pathways. For instance, they can affect the production of eicosanoids, which are potent inflammatory mediators derived from arachidonic acid through the action of enzymes like cyclooxygenase (COX). nih.gov

While the direct anti-inflammatory activity of this compound itself is not extensively detailed in the provided search results, the anti-inflammatory potential of the broader class of piperidine-containing compounds is evident. For example, piperidinylpyrimidine derivatives, which were initially developed as inhibitors of TNF-alpha production (a key inflammatory cytokine), were also found to have anti-HIV-1 activity. nih.gov This dual activity suggests a link between the modulation of inflammatory pathways and other therapeutic effects.

The table below summarizes the anti-inflammatory potential of a relevant class of compounds.

| Compound Class | Key Findings |

| Diarylidene-N-methyl-4-piperidones (DANMP) and related derivatives | Showed improved solubility compared to curcumin. Reduced levels of inflammatory markers and nitric oxide production in inflamed cells. Possess anti-inflammatory properties with no adverse effects on cell viability. nih.gov |

Development of Multi-Target Ligands for Complex Polygenic Diseases

The development of multi-target ligands, which can simultaneously modulate multiple biological targets, is a promising strategy for the treatment of complex polygenic diseases like Alzheimer's disease. The this compound scaffold, often derived from natural products like piperine (B192125), serves as a valuable starting point for designing such ligands.

A study focused on synthesizing multi-target-directed ligands from piperine for the management of Alzheimer's disease. nih.gov These newly synthesized compounds, PC01-PC10 and PD01-PD26, were evaluated for their ability to inhibit key enzymes and processes implicated in the pathology of Alzheimer's, such as cholinesterases (ChEs), BACE1, and the aggregation of Aβ1-42. nih.gov

One of the most promising compounds, PD07, demonstrated significant inhibitory activity against ChEs and BACE1, and also inhibited Aβ1-42 aggregation in vitro. nih.gov Further studies showed that PD07 could effectively displace propidium (B1200493) iodide at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov The compound also exhibited good lipophilicity in PAMPA studies, suggesting it can cross the blood-brain barrier, and demonstrated neuroprotective properties in a cell-based model of Alzheimer's disease. nih.gov